

# In-depth Technical Guide: Reactivity and Stability of 3-Bromo-5-isopropylbenzoic Acid

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## Compound of Interest

Compound Name: *3-Bromo-5-isopropylbenzoic acid*

Cat. No.: *B1282658*

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## Foreword

**3-Bromo-5-isopropylbenzoic acid** is a substituted aromatic carboxylic acid that holds interest within the fields of medicinal chemistry and materials science due to its potential as a versatile building block. The presence of a bromine atom, a carboxylic acid group, and an isopropyl substituent on the benzene ring offers multiple sites for chemical modification, making it a valuable starting material for the synthesis of more complex molecules. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the reactivity and stability of **3-Bromo-5-isopropylbenzoic acid**. However, it is important to note that detailed experimental studies specifically focused on the reactivity and stability of this particular compound are limited in publicly accessible literature. Much of the understanding of its chemical behavior is inferred from the known reactivity of its constituent functional groups and related aromatic compounds.

## Physicochemical Properties

Quantitative data on the physicochemical properties of **3-Bromo-5-isopropylbenzoic acid** are not extensively reported in peer-reviewed literature. The primary sources of such information are commercial suppliers and chemical databases. A summary of available data is presented below.

| Property            | Value  | Source                          |
|---------------------|--|---------------------------------|
| CAS Number          | 112930-39-9                                      | Multiple Chemical Suppliers     |
| Molecular Formula   | C <sub>10</sub> H <sub>11</sub> BrO <sub>2</sub> | Multiple Chemical Suppliers     |
| Molecular Weight    | 243.10 g/mol                                     | Multiple Chemical Suppliers     |
| Purity              | Typically >95%                                   | AChemBlock[1]                   |
| Appearance          | Not explicitly stated, likely a solid            | Inferred from related compounds |
| Storage Temperature | 2-8°C  | AOBChem USA[2]                  |
| Boiling Point       | 329.5 ± 35.0 °C at 760 mmHg (Predicted)          | Sigma-Aldrich                   |

It is critical to note that the boiling point is a predicted value and should be treated with caution. Experimental determination of these properties is recommended for any application requiring precise values.

## Reactivity Profile

The reactivity of **3-Bromo-5-isopropylbenzoic acid** is dictated by the interplay of its three key functional groups: the carboxylic acid, the bromine atom, and the isopropyl group, all attached to an aromatic ring.

## Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many common organic transformations.

- **Esterification:** The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
- **Amide Formation:** Reaction with amines, facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), will yield the corresponding amide.

- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-bromo-5-isopropylphenyl)methanol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 1-bromo-3-isopropylbenzene is a potential reaction, though not commonly employed.

## Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular diversity, primarily through cross-coupling reactions.

- Suzuki Coupling: The bromine atom can be replaced by a variety of organic substituents by reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds.
- Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to introduce a vinyl group at the position of the bromine atom.
- Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, allows for the introduction of an alkynyl substituent.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to form a new carbon-nitrogen bond, replacing the bromine with an amino group.
- Grignard Reagent Formation: The bromo-substituent can be converted to a Grignard reagent by reaction with magnesium metal. This highly reactive intermediate can then be used to react with a wide range of electrophiles.

## Aromatic Ring

The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming group and may deactivate the ring towards substitution. The carboxylic acid and bromine are deactivating, meta-directing groups, while the isopropyl group is an activating, ortho-, para-directing group. The final regioselectivity of such reactions would need to be determined experimentally.

## Stability

Detailed stability data for **3-Bromo-5-isopropylbenzoic acid** is not readily available. However, based on the general stability of similar aromatic carboxylic acids, the following can be inferred:

- Thermal Stability: The compound is expected to be relatively stable at room temperature.<sup>[3]</sup> At elevated temperatures, decarboxylation or other decomposition pathways may become significant. The predicted boiling point of over 300°C suggests a reasonable degree of thermal stability.
- Photostability: Like many aromatic compounds, prolonged exposure to UV light could potentially lead to degradation. The carbon-bromine bond can be susceptible to photolytic cleavage.
- Chemical Stability: The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong bases. The carboxylic acid will react with bases to form the corresponding carboxylate salt.

For research and development purposes, it is highly recommended to perform stability studies under the specific conditions of intended use and storage.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis, purification, and analysis of **3-Bromo-5-isopropylbenzoic acid** are not available in the searched literature. However, general methods for the synthesis of related brominated benzoic acids can be adapted. For instance, the synthesis of 3-bromo-5-methylbenzoic acid has been reported via the oxidation of (3-bromo-5-methylphenyl)methanol with potassium permanganate. A similar approach starting from (3-bromo-5-isopropylphenyl)methanol could potentially yield the target compound.

General Workflow for Potential Synthesis and Purification:

Caption: A potential synthetic workflow for **3-Bromo-5-isopropylbenzoic acid**.

## Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that **3-Bromo-5-isopropylbenzoic acid** is directly involved in any specific biological signaling pathways. Its primary role in a drug development context is as a fragment or building block for the synthesis of larger, more complex molecules that may be designed to interact with biological targets. The biological activity of compounds derived from **3-Bromo-5-isopropylbenzoic acid** would be entirely dependent on the nature of the modifications made to the parent structure.

## Conclusion

**3-Bromo-5-isopropylbenzoic acid** is a chemical intermediate with significant potential for use in organic synthesis, particularly in the fields of drug discovery and materials science. Its reactivity is characterized by the versatile chemistry of its carboxylic acid and bromo-substituents, which allow for a wide range of chemical transformations. While specific, quantitative data on its reactivity and stability are sparse in the public domain, a good understanding of its chemical behavior can be extrapolated from the known chemistry of related compounds. For any application requiring a deep understanding of its properties, further experimental investigation is strongly recommended. This guide provides a foundational understanding based on the currently available information and serves as a starting point for researchers and scientists working with this compound.

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## References

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